molecular formula C12H8N2 B2709078 4-(Pyridin-4-yl)benzonitrile CAS No. 144397-70-6

4-(Pyridin-4-yl)benzonitrile

Cat. No.: B2709078
CAS No.: 144397-70-6
M. Wt: 180.21
InChI Key: FAEOEJIIPHVFLT-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C12H8N2. It is characterized by the presence of a pyridine ring attached to a benzonitrile moiety. This compound is known for its applications in various fields, including materials science, organic electronics, and medicinal chemistry.

Preparation Methods

4-(Pyridin-4-yl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzonitrile with 4-bromopyridine under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom in 4-bromopyridine is replaced by the cyano group from benzonitrile. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Chemical Reactions Analysis

4-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the pyridine ring or the benzonitrile moiety can be functionalized with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)benzonitrile depends on its specific application. In the context of medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

4-(Pyridin-4-yl)benzonitrile can be compared with other similar compounds, such as:

    4-(Pyridin-3-yl)benzonitrile: Similar structure but with the pyridine ring attached at the 3-position.

    4-(Pyridin-2-yl)benzonitrile: Pyridine ring attached at the 2-position, which can lead to different chemical properties and reactivity.

    4-(Pyridin-4-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and reactivity, making it suitable for particular applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-pyridin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEOEJIIPHVFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Cyanophenylboronic acid (1.49 g, 10 mmol), 4-bromopyridine hydrochloride (1.97 g, 10 mmol), 10% palladium-on-carbon (322 mg) and anhydrous sodium carbonate (2.15 g, 20 mmol) were refluxed in a mixture of ethanol (12 mL) and water (3 mL), overnight under an atmosphere of argon. The reaction mixture was filtered through diatomaceous earth, then concentrated in vacuo. The resulting white solid was separated between ethyl acetate (3×100 mL) and water (100 mL). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The resulting solid was subjected to chromatography (SiO2; 50%, 60%, 70%, 80% ethyl acetate/iso-Hexane) to yield 4-(4-pyridyl)benzonitrile a crystalline white solid (1.60 g), 1H NMR (DMSO-d6) δ=7.77 ppm (dd,2H), δ=7.99 ppm (m,4H), δ=8.69 ppm (dd,2H); MS (M+H)+ 181.
Quantity
1.49 g
Type
reactant
Reaction Step One
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1.97 g
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reactant
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2.15 g
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reactant
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12 mL
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solvent
Reaction Step One
Name
Quantity
3 mL
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solvent
Reaction Step One
Quantity
322 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 11 using 4-bromopyridine hydrochloride instead of 1-bromo-3-pentyloxybenzene and 4-cyanophenylboronic acid instead of tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-benzyl]carbamate.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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